An In-depth Technical Guide to the Chemical Properties of 5-Morpholinopyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 5-Morpholinopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Morpholinopyridin-2-amine. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.
Core Chemical Properties
5-Morpholinopyridin-2-amine, a substituted pyridinamine, possesses a unique combination of a basic aminopyridine core and a morpholine moiety. These features make it a compound of interest in medicinal chemistry. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(morpholin-4-yl)pyridin-2-amine | PubChem[1] |
| CAS Number | 571189-78-1 | PubChem[1] |
| Molecular Formula | C₉H₁₃N₃O | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Predicted Boiling Point | 370.3 ± 42.0 °C | ChemicalBook |
| Predicted pKa | 8.10 ± 0.40 | ChemicalBook |
| Predicted XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 51.4 Ų | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 5-Morpholinopyridin-2-amine can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This common and versatile method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Proposed Synthesis Route: Buchwald-Hartwig Amination
A plausible and efficient synthetic route involves the coupling of 5-bromo-2-aminopyridine with morpholine.
Reaction:
Detailed Experimental Protocol: Synthesis of 5-Morpholinopyridin-2-amine
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.
Materials:
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5-Bromo-2-aminopyridine
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Morpholine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
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Cesium carbonate (Cs₂CO₃)
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Anhydrous toluene
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Inert gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
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Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
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Addition of Reagents: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 eq).
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Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5-Morpholinopyridin-2-amine.
Spectral Data
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.8-8.0 (d) | Pyridine H-6 |
| ~7.2-7.4 (dd) | Pyridine H-4 |
| ~6.4-6.6 (d) | Pyridine H-3 |
| ~4.5-4.8 (br s) | -NH₂ |
| ~3.7-3.9 (t) | Morpholine -OCH₂- |
| ~3.0-3.2 (t) | Morpholine -NCH₂- |
Biological Activity and Potential Applications
While specific biological studies on 5-Morpholinopyridin-2-amine are limited, the aminopyridine scaffold is a well-known pharmacophore present in various biologically active compounds. The introduction of a morpholine group can enhance pharmacokinetic properties such as solubility and metabolic stability.
Derivatives of aminopyridine are known to act as inhibitors of various kinases. For instance, some aminopyridine-based compounds have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is involved in inflammation and cancer.[2] The general mechanism of such kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.
Furthermore, aminopyridines are known to function as potassium channel blockers.[3][4][5][6] This activity can restore nerve impulse conduction in demyelinated axons, a mechanism relevant to the treatment of neurological disorders such as multiple sclerosis.
Given these precedents, 5-Morpholinopyridin-2-amine could be a valuable scaffold for the development of novel therapeutics targeting kinases or ion channels. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Potential Signaling Pathway Involvement: Kinase Inhibition
Should 5-Morpholinopyridin-2-amine or its derivatives prove to be kinase inhibitors, they would likely interfere with intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. A simplified, hypothetical signaling pathway is depicted below.
This guide serves as a foundational resource for understanding the chemical properties and synthetic accessibility of 5-Morpholinopyridin-2-amine. The provided information, including the proposed synthesis and predicted spectral data, offers a starting point for further experimental investigation and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. neurology.org [neurology.org]
